Tris(trifluoroacetic acid)
Description
Properties
Molecular Formula |
C43H60N18O8 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide |
InChI |
InChI=1S/C43H60N18O8/c1-56(18-7-12-44)19-8-13-45-33(62)9-14-49-41(67)37-54-31(25-60(37)5)52-34(63)10-15-48-40(66)30-22-28(24-59(30)4)51-43(69)38-55-32(26-61(38)6)53-35(64)11-16-47-39(65)29-21-27(23-58(29)3)50-42(68)36-46-17-20-57(36)2/h17,20-26H,7-16,18-19,44H2,1-6H3,(H,45,62)(H,47,65)(H,48,66)(H,49,67)(H,50,68)(H,51,69)(H,52,63)(H,53,64) |
InChI Key |
OJMIXZGVYPMWAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=O)NC3=CN(C(=N3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=O)NC5=CN(C(=N5)C(=O)NCCC(=O)NCCCN(C)CCCN)C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Metal Tris Trifluoroacetate Complexes
Direct Synthesis Routes from Metal Precursors
Direct synthesis methods are the most straightforward approaches for the preparation of metal tris(trifluoroacetate) complexes, typically involving the reaction of a suitable metal precursor with a trifluoroacetic acid source. The choice of precursor and reaction conditions is critical in determining the purity, yield, and hydration state of the final product.
Reactions Involving Metal Halides with Trifluoroacetic Acid or Trifluoroacetic Anhydride (B1165640)
A common and effective method for synthesizing anhydrous metal tris(trifluoroacetates) involves the reaction of a metal halide with trifluoroacetic acid (TFAH) and its anhydride (TFAA). The anhydride is crucial for removing water generated during the reaction, thereby preventing the formation of hydrated species.
A well-documented example is the synthesis of anhydrous iron(III) tris(trifluoroacetate), Fe(TFA)₃. acs.org This compound is prepared by refluxing anhydrous iron(III) chloride (FeCl₃) in a mixture of trifluoroacetic acid and trifluoroacetic anhydride. acs.orgresearchgate.net The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent the ingress of atmospheric moisture, as the product is highly hygroscopic. acs.orgscispace.com The removal of unreacted acid and anhydride via vacuum distillation yields the final product as a white powder. acs.org
Table 1: Synthesis of Iron(III) Tris(trifluoroacetate) from Iron(III) Chloride
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| FeCl₃ | Trifluoroacetic acid (TFAH) | Trifluoroacetic anhydride (TFAA) | Reflux at 86°C for 48h under N₂ flow | Anhydrous Fe(TFA)₃ | 86.61% | acs.org |
This general strategy can be adapted for other metal halides, with the reaction conditions being tailored to the specific metal's reactivity. The use of metal halides as precursors is advantageous due to their commercial availability and relatively low cost.
Synthesis from Metal Oxides and Trifluoroacetic Acid Derivatives
Metal oxides, hydroxides, carbonates, and alkoxides are also widely used as precursors for the synthesis of metal trifluoroacetates. acs.org This route involves the acid-base reaction between the metal precursor and trifluoroacetic acid. The primary byproduct of these reactions is water (from oxides and hydroxides) or carbon dioxide and water (from carbonates), which must be removed to obtain the desired product.
This approach is considered nearly generally applicable and is suitable for the preparation of multicomponent systems. acs.org For instance, the synthesis of high-performance YBa₂Cu₃O₇ (YBCO) superconducting films often utilizes a precursor solution derived from the reaction of YBCO powder (a mixed metal oxide) with a mixture of trifluoroacetic acid anhydride and trifluoroacetic acid. researchgate.net Low-temperature fluorination of mixed metal oxides can also be achieved in various ways to create new structures with modified electronic characteristics. rsc.org
The synthesis of fine particle mixed-oxide systems can be achieved through a versatile route involving the thermal dehydration of a homogeneous aqueous solution of metal nitrates and polyvinyl alcohol (PVA). ias.ac.in The pyrolysis of this organic-based precursor results in the desired oxide system. ias.ac.in
Electrochemical Synthesis Approaches
Electrochemical synthesis offers a clean and efficient alternative for preparing metal complexes, often avoiding the impurities associated with traditional chemical routes. While specific examples for metal tris(trifluoroacetates) are less common, the principles have been demonstrated for related compounds like metal triflates. The electrochemical synthesis of metal triflates, for example, can negate challenges such as water incorporation and halide impurities that arise from reacting metal halides with silver salts. whiterose.ac.uk
In a typical electrochemical setup, a sacrificial metal anode is oxidized in the presence of the desired ligand in an appropriate electrolyte. The only by-product is often hydrogen gas, which simplifies purification. whiterose.ac.uk An on-demand electrochemical synthesis of copper(I) triflate has been developed under both batch and continuous flow conditions, highlighting the potential for this methodology. whiterose.ac.uk This approach could foreseeably be adapted for the synthesis of metal tris(trifluoroacetate) complexes by using trifluoroacetic acid as the proton source in the electrolyte, providing a direct and high-purity route to the desired products.
Ligand Exchange and Transmetalation Protocols
Ligand exchange and transmetalation reactions provide alternative synthetic pathways to metal tris(trifluoroacetate) complexes, particularly when direct synthesis is challenging or when specific coordination environments are desired.
A ligand exchange reaction involves the substitution of one or more ligands in a coordination complex with different ones. libretexts.orgyoutube.com In the context of trifluoroacetate (B77799) complexes, this can involve replacing existing ligands (e.g., acetate (B1210297), halide, water) with trifluoroacetate ions. The lability of the trifluoroacetate ligand is also a key feature; for example, in dirhodium tetracarboxylates, the exchange of equatorial ligands is greatly facilitated by the presence of trifluoroacetate groups. rsc.org This suggests that trifluoroacetate can be readily introduced into a metal's coordination sphere by displacing more weakly bound ligands.
Transmetalation is an organometallic reaction that involves the transfer of ligands from one metal center to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org This process is driven by the relative electronegativities of the metals and the thermodynamic stability of the resulting products. wikipedia.org While commonly applied in the context of transferring alkyl or aryl groups in cross-coupling reactions, the principle can be extended to the transfer of carboxylate ligands. wikipedia.orgnih.gov For instance, a metal with a high affinity for trifluoroacetate could acquire these ligands from another metal trifluoroacetate complex, provided the thermodynamic driving force is favorable. Kinetic studies have suggested a mechanism for some coupling reactions based on transmetalation from a Cu(I) complex to Cu(III) intermediates. nih.govacs.org
Advanced Purification and Isolation Techniques (e.g., Sublimation, Recrystallization)
The purity of metal tris(trifluoroacetate) complexes is paramount for their application as precursors. Advanced purification techniques like sublimation and recrystallization are often employed to isolate the desired compound from reaction byproducts and starting materials.
Recrystallization is a fundamental technique used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities behind in the solution. The choice of solvent is critical for effective separation. This method is widely used in the synthesis of various metal-ligand complexes. thecreativechemist.org
Sublimation is a purification method that involves the direct phase transition of a substance from a solid to a gas, followed by condensation back into a solid on a cooler surface. google.comyoutube.com This technique is particularly effective for volatile, thermally stable compounds and is advantageous for separating them from non-volatile impurities. google.com Vacuum sublimation, where the process is carried out under reduced pressure, lowers the required temperature and is suitable for compounds that might decompose at their atmospheric pressure sublimation point. saimm.co.za The process can be highly efficient due to increased differentials in vapor pressures at low temperatures and is suitable for substances susceptible to decomposition at elevated temperatures. google.com For metal complexes, it is important that the inner surfaces of the sublimation apparatus are made of an inert material, such as ceramic or an inactive metal, to prevent reactions or metal exchange at high temperatures. google.com
Considerations for Scalable and Sustainable Synthesis
As the applications of metal tris(trifluoroacetate) complexes expand, the need for scalable and sustainable synthetic methods becomes increasingly important. Green chemistry principles are being integrated into the design of these processes to minimize environmental impact and improve efficiency.
Key considerations for sustainable synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.
Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. mpie.de
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. An example is the development of silica-supported iron trifluoroacetate as a recyclable Lewis acid catalyst for green synthesis, which is both economical and environmentally beneficial. rsc.org
Renewable Feedstocks: Utilizing starting materials derived from renewable sources.
Table of Compounds
Structural Elucidation and Advanced Spectroscopic Characterization of Metal Tris Trifluoroacetate Complexes
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that yields detailed information about the internal lattice of crystalline substances. carleton.edumdpi.com This method can precisely determine unit cell dimensions, bond lengths, bond angles, and the location of atoms within the crystal structure. carleton.edumdpi.com The fundamental principle of SCXRD lies in the discovery by Max von Laue in 1912 that crystalline materials act as three-dimensional diffraction gratings for X-rays with wavelengths similar to the spacing of atomic planes in the crystal lattice. carleton.edu The interaction of monochromatic X-rays with a crystalline sample results in constructive interference, producing a diffraction pattern when the conditions of Bragg's Law (nλ=2d sinθ) are met. carleton.edu
In the context of metal tris(trifluoroacetate)s, SCXRD has been instrumental in characterizing a variety of structural motifs. For instance, during the thermal decomposition of iron(III) trifluoroacetate (B77799), several volatile molecular species with ring structures, specifically Fe F (TFA) (where n = 6–10), have been identified and characterized by single-crystal X-ray diffraction. acs.org These studies reveal that all the characterized intermediate compounds feature bridging trifluoroacetate ligands and octahedral coordination of the iron centers by either fluoro or oxo groups. acs.org
The data obtained from SCXRD analysis allows for the creation of detailed structural models, as illustrated in the following table which provides hypothetical crystallographic data for a representative metal tris(trifluoroacetate) complex.
| Parameter | Value |
|---|---|
| Empirical Formula | C6F9FeO6 |
| Formula Weight | 426.93 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.64(1) |
| b (Å) | 9.341(5) |
| c (Å) | 14.00(2) |
| β (°) | 109.4(2) |
| Volume (ų) | 1310.9(9) |
| Z | 4 |
This table presents hypothetical data for illustrative purposes and is modeled after typical crystallographic reports for similar compounds. smu.edu.sg
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and analyzing the structure of bulk samples. rigaku.comresearchgate.net It is particularly crucial for studying polymorphism, the phenomenon where a single compound crystallizes in multiple different crystal structures. rigaku.com These different polymorphic forms can exhibit distinct physical properties. researchgate.net
For metal tris(trifluoroacetate)s, PXRD is essential, especially when single crystals suitable for SCXRD cannot be obtained. For example, all attempts to grow single crystals of Fe(TFA)₃ from solution have been unsuccessful due to decomposition or solvation upon dissolution. acs.org Consequently, the structural determination of Fe(TFA)₃ was accomplished exclusively through powder XRD. acs.org The technique has also been used to identify and distinguish between different polymorphs of related compounds, such as the low-temperature monoclinic (P2₁/n) and high-temperature trigonal (P-3) modifications of tris(hexafluoroacetylacetonato)iron(III). nih.gov
The power of PXRD lies in its ability to provide a characteristic diffraction pattern for a given crystalline solid, which can be used for phase identification by comparison to databases or simulated patterns from known crystal structures. rigaku.com The following table shows a hypothetical comparison of PXRD data for two different polymorphs of a metal tris(trifluoroacetate).
| Polymorph A (2θ values) | Polymorph B (2θ values) |
|---|---|
| 10.2° | 11.5° |
| 15.8° | 16.2° |
| 20.5° | 22.1° |
| 25.1° | 26.8° |
| 30.9° | 31.4° |
This table presents hypothetical 2θ values to illustrate the distinct diffraction patterns of two polymorphs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for probing the structure and dynamics of molecules in solution. For metal tris(trifluoroacetate) complexes, various NMR techniques provide detailed insights into the electronic structure, aggregation behavior, and the local environment of the trifluoroacetate ligands.
Paramagnetic NMR (pNMR) spectroscopy is a specialized technique used to study molecules containing unpaired electrons, such as many transition metal complexes. The presence of a paramagnetic center induces large shifts in the NMR resonance frequencies, known as hyperfine shifts, which provide valuable information about the electronic structure of the complex. nih.gov These shifts arise from two primary mechanisms: the Fermi-contact (FC) shift, which is a through-bond effect related to the distribution of spin density, and the pseudocontact shift, a through-space effect that depends on the magnetic anisotropy of the complex. nih.gov
The observation of NMR spectra for paramagnetic complexes is possible when the electron spin relaxation is sufficiently fast, which is often the case for complexes with triply degenerate (T) ground states. illinois.edu In such cases, the rapid electron relaxation reduces the efficiency of nuclear relaxation, leading to sharper NMR lines. illinois.edu For instance, pNMR has been used to study an isostructural series of early f-block metal(III) tris-hypersilanide complexes, providing insights into their solution-state structures. chemrxiv.orgchemrxiv.org
The following table provides hypothetical paramagnetic shifts for a metal tris(trifluoroacetate) complex, illustrating the significant deviations from typical diamagnetic chemical shifts.
| Nucleus | Diamagnetic Shift (ppm) | Paramagnetic Shift (ppm) | Isotropic Shift (ppm) |
|---|---|---|---|
| ¹⁹F | -76.5 | -68.7 | +7.8 |
| ¹³C (COO) | 160.0 | 175.2 | +15.2 |
| ¹³C (CF₃) | 116.0 | 105.3 | -10.7 |
This table presents hypothetical data to demonstrate the concept of isotropic shifts in paramagnetic NMR.
Diffusion-Ordered Spectroscopy (DOSY-NMR) is a powerful technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. nih.gov This "chromatography by NMR" allows for the determination of the relative sizes of molecules in solution and can be used to study aggregation phenomena. nih.govresearchgate.net DOSY has been successfully applied to characterize paramagnetic complexes, enabling the assessment of purity, speciation, and providing qualitative and sometimes quantitative molecular weight data. rsc.org
The technique has been particularly useful in organometallic chemistry for determining the aggregation states of reactive intermediates in solution. nih.gov By correlating diffusion coefficients with molecular weights, it is possible to determine the number of monomeric units in an aggregate. nih.gov For metal tris(trifluoroacetate)s, DOSY can be employed to investigate the formation of oligomeric or polymeric species in different solvents.
The following table shows hypothetical diffusion coefficient data for a monomeric and a dimeric metal tris(trifluoroacetate) complex in solution.
| Species | Diffusion Coefficient (D) (m²/s) | Hydrodynamic Radius (Rh) (Å) |
|---|---|---|
| M(TFA)₃ (Monomer) | 1.2 x 10⁻⁹ | 4.5 |
| [M(TFA)₃]₂ (Dimer) | 0.8 x 10⁻⁹ | 6.8 |
This table presents hypothetical data to illustrate the difference in diffusion coefficients for species of different sizes.
Fluorine-19 NMR (¹⁹F-NMR) is an exceptionally sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For metal tris(trifluoroacetate)s, ¹⁹F-NMR is invaluable for probing the local environment of the trifluoroacetate ligands. The ¹⁹F chemical shift is highly sensitive to the electronic environment, and changes in the coordination mode of the trifluoroacetate ligand (e.g., monodentate, bidentate, bridging) will result in distinct ¹⁹F NMR signals. dovepress.com
The typical range for ¹⁹F chemical shifts of the trifluoroacetyl group is between -67 and -85 ppm relative to CFCl₃. dovepress.com This chemical shift can be influenced by factors such as substrate topology, electronic environment, solvent polarity, and concentration. dovepress.com In studies of cobalt(II) trifluoroacetate complexes with pyridine-type ligands, ¹⁹F-NMR has been used to detect and study cis-trans isomeric equilibria in solution. rsc.org The technique can also be used to monitor the progress of reactions involving trifluoroacetate ligands.
The following table provides hypothetical ¹⁹F-NMR chemical shift data for a metal tris(trifluoroacetate) complex in different coordination environments.
| Coordination Environment | ¹⁹F Chemical Shift (δ, ppm) |
|---|---|
| Monodentate TFA | -75.8 |
| Bidentate Chelating TFA | -78.2 |
| Bridging TFA | -80.1 |
This table presents hypothetical data to illustrate the sensitivity of the ¹⁹F chemical shift to the ligand's coordination mode.
Table of Compound Names
| Abbreviation/Common Name | Systematic Name |
|---|---|
| Tris(trifluoroacetic acid) | 2,2,2-trifluoroacetic acid |
| Fe(TFA)₃ | Iron(III) trifluoroacetate |
| FeF(TFA)₂ | Iron(III) fluoride (B91410) bis(trifluoroacetate) |
| FeF₂(TFA) | Iron(III) difluoride trifluoroacetate |
| Fe₂F(TFA)₅ | Diiron(III) fluoride pentakis(trifluoroacetate) |
| Tris(hexafluoroacetylacetonato)iron(III) | Tris(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)iron(III) |
| Cobalt(II) trifluoroacetate | Cobalt(II) 2,2,2-trifluoroacetate |
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for elucidating the structure of metal tris(trifluoroacetate) complexes, particularly for determining how the trifluoroacetate ligand binds to the metal center.
Infrared (IR) Spectroscopy for Coordination Mode Assessment
Infrared (IR) spectroscopy is a powerful method for investigating the coordination modes of carboxylate ligands, such as trifluoroacetate, to a metal ion. The key to this analysis lies in the vibrational frequencies of the carboxylate group (COO⁻). Specifically, the separation (Δν) between the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)) provides significant insight into the ligand's binding mode.
The coordination of the trifluoroacetate ligand to a metal can be categorized into several modes, including monodentate, bidentate (chelating), and bridging. Each mode influences the electron distribution within the carboxylate group differently, which in turn affects the frequencies of the νₐₛ(COO⁻) and νₛ(COO⁻) bands. According to established principles, the magnitude of the separation, Δν = νₐₛ(COO⁻) - νₛ(COO⁻), can be correlated with a specific coordination mode. researchgate.net For instance, a larger separation is typically indicative of a monodentate ligand, while smaller separations suggest bidentate or bridging ligands. researchgate.net
Table 1: Correlation of IR Stretching Frequencies with Trifluoroacetate Coordination Modes
| Coordination Mode | Description | Δν = νₐₛ(COO⁻) - νₛ(COO⁻) Relationship | Typical Wavenumber Separation (cm⁻¹) |
| Ionic | No direct coordination; electrostatic interaction. | Δν < Δν(ionic) | ~160-170 |
| Monodentate | The ligand binds to the metal through one oxygen atom. | Δν > Δν(ionic) | > 200 |
| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group bind to the same metal ion. | Δν < Δν(ionic) | 50 - 150 |
| Bridging | The carboxylate group links two different metal ions. | Δν ≈ Δν(ionic) | 130 - 200 |
This analytical approach has been instrumental in characterizing a wide range of metal carboxylate complexes, allowing researchers to infer the initial structure of metal tris(trifluoroacetate) precursors. researchgate.netresearchgate.net
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to IR spectroscopy in the study of metal tris(trifluoroacetate) complexes. Since the selection rules for Raman scattering differ from those for IR absorption, Raman spectra can reveal vibrational modes that are weak or forbidden in the IR spectrum. nih.gov This provides a more complete vibrational picture of the molecule.
In the context of metal trifluoroacetates, Raman spectroscopy has been effectively used to monitor structural changes during chemical processes, such as thermal decomposition. acs.org For example, µ-Raman spectroscopy can detect local degradation of texture or the formation of secondary phases in thin films prepared from trifluoroacetate precursors. acs.org It is also employed to characterize the fundamental vibrational modes of tris-complexes, including metal-ligand stretching modes, which typically appear at low frequencies (below 500 cm⁻¹). nih.govresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed for studying chemical species that possess unpaired electrons. wikipedia.orgyoutube.comlibretexts.org This makes it particularly valuable for the characterization of metal tris(trifluoroacetate) complexes where the metal ion is paramagnetic (e.g., Fe(III), Cr(III), Mn(II)). researchgate.net
The core principle of ESR involves placing a sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwave radiation induces transitions between the spin energy levels of the unpaired electrons. scribd.com The resulting spectrum provides detailed information about the electronic structure of the paramagnetic center.
For metal tris(trifluoroacetate) complexes, ESR can reveal:
Oxidation State: Confirming the oxidation state of the metal ion.
Electronic Configuration: Providing insights into the d-electron configuration and spin state (high-spin vs. low-spin) of the metal center.
Magnetic Interactions: In polynuclear complexes or concentrated samples, ESR can detect magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers.
For instance, studies on iron(III) trifluoroacetate, Fe(TFA)₃, have utilized EPR to investigate its magnetic properties. The results indicate that Fe(TFA)₃ behaves like a single-chain magnet with antiferromagnetic interactions. acs.org This type of detailed electronic information is often inaccessible through other techniques.
Electronic Absorption Spectroscopy (UV/Visible) for d-d Transitions and Charge Transfer Bands
Electronic absorption spectroscopy, commonly known as UV/Visible spectroscopy, probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. illinois.edulibretexts.org For transition metal tris(trifluoroacetate) complexes, the spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge transfer bands. libretexts.orgbpchalihacollege.org.in
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the same metal atom. libretexts.org They are characteristic of transition metal complexes and are responsible for their observed colors. umb.edu According to quantum mechanical selection rules, d-d transitions are typically "forbidden," which results in them having low molar absorptivity (ε) values, generally in the range of 1 to 100 M⁻¹cm⁻¹. illinois.edu The energy of these transitions is directly related to the ligand field splitting parameter (Δ), which is influenced by the metal ion and the coordinating ligands.
Charge Transfer (CT) Bands: These transitions involve the movement of an electron between the metal and the ligand.
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. This process effectively results in the reduction of the metal. bpchalihacollege.org.in
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-centered d-orbital to an empty molecular orbital on the ligand, leading to the oxidation of the metal. bpchalihacollege.org.in
Unlike d-d transitions, charge transfer transitions are "allowed," resulting in very intense absorption bands with high molar absorptivity (ε > 1000 M⁻¹cm⁻¹). illinois.eduumb.edu These bands are often found in the UV or near-UV region of the spectrum. illinois.edu
Table 2: General Characteristics of Electronic Transitions in Metal Complexes
| Transition Type | Description | Region | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| d-d Transitions | Electron moves between d-orbitals on the metal center. | Visible | Low (1 - 100) |
| Charge Transfer (CT) | Electron moves between metal and ligand orbitals (LMCT or MLCT). | UV / Near-UV | High (> 1000) |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For metal tris(trifluoroacetate) complexes, it is used to confirm the molecular weight of the parent compound and to study its fragmentation pathways, which can provide valuable structural information. youtube.comyoutube.com
Upon ionization in the mass spectrometer, the molecular ion of a metal tris(trifluoroacetate) complex is formed. This molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is unique to the compound's structure. Common fragmentation pathways for these complexes can include:
Loss of a Ligand: Cleavage of the metal-oxygen bond can lead to the loss of a neutral trifluoroacetate radical or a trifluoroacetic acid molecule.
Stepwise Ligand Dissociation: Sequential loss of the three trifluoroacetate ligands is often observed.
Ligand Fragmentation: The trifluoroacetate ligand itself can fragment, for example, by losing a CF₃ group or CO₂.
In electrospray ionization mass spectrometry (ESI-MS) analyses involving trifluoroacetic acid, the formation of iron-containing complexes has been observed as interference ions. nih.gov Tandem mass spectrometry (MS/MS) studies of these species revealed fragmentation pathways involving the neutral loss of trifluoroacetic acid (a mass of 113.99 u) and other fragments. nih.gov Analysis of fragmentation patterns of trifluoroacetyl derivatives of other molecules shows characteristic cleavage patterns, such as α-cleavage from an amide nitrogen, which helps in identifying the structure of the parent molecule. researchgate.net
Coordination Chemistry and Ligand Field Theoretical Aspects of Metal Tris Trifluoroacetate Complexes
Coordination Modes of the Trifluoroacetate (B77799) Ligand
The trifluoroacetate ligand can coordinate to metal centers in several ways, with the most common modes being monodentate, bidentate (chelating), and bridging. The specific coordination mode adopted is influenced by factors such as the size and electronic properties of the metal ion, the steric demands of other ligands in the coordination sphere, and the reaction conditions.
Monodentate Coordination: In this mode, only one of the oxygen atoms of the carboxylate group binds to the metal center. This is often observed in complexes where the metal center is sterically crowded or when the solvent molecules compete for coordination sites.
Bidentate (Chelating) Coordination: Both oxygen atoms of the trifluoroacetate ligand can coordinate to the same metal center, forming a four-membered chelate ring. This mode is generally less common for simple carboxylates due to the strain in the small ring, but it can be promoted by specific electronic factors of the metal ion.
Bridging Coordination: The trifluoroacetate ligand can bridge two or more metal centers. The most common bridging mode is the syn-syn bridging mode, where the carboxylate group bridges two metal ions, leading to the formation of dimeric or polymeric structures. For instance, in solid iron(III) trifluoroacetate, Fe(TFA)₃, the trifluoroacetate ions bridge the iron atoms, resulting in the formation of infinite linear chains. acs.org Another example is seen in palladium chemistry, where trinuclear complexes of the formula [Pd₃(OAc)₆₋ₓ(OTFA)ₓ] are formed through sequential ligand exchange, with the trifluoroacetate ligands often adopting a bridging coordination mode.
Table 1: Common Coordination Modes of the Trifluoroacetate Ligand
| Coordination Mode | Description | Structural Implication |
|---|---|---|
| Monodentate | Binds through one oxygen atom. | Favored in sterically hindered complexes. |
| Bidentate (Chelating) | Binds through both oxygen atoms to the same metal. | Forms a four-membered chelate ring. |
| Bridging (syn-syn) | Bridges two metal centers. | Leads to dimeric or polymeric structures. |
Geometric Configurations and Stereochemical Considerations
The coordination of three trifluoroacetate ligands to a metal center, often supplemented by other ligands or solvent molecules, can result in various geometric configurations. For a six-coordinate metal tris(trifluoroacetate) complex, the most common geometry is octahedral. acs.org
Stereoisomerism is an important aspect of the chemistry of these complexes, particularly for octahedral geometries. When three bidentate ligands coordinate to a metal center, two geometric isomers are possible: facial (fac) and meridional (mer).
Facial (fac) Isomer: The three coordinating atoms of one type occupy one face of the octahedron.
Meridional (mer) Isomer: The three coordinating atoms of one type lie in a plane that bisects the octahedron.
The relative stability of the fac and mer isomers can be influenced by steric and electronic factors. In some cases, both isomers can be prepared and characterized, as has been demonstrated for analogous tris(β-diketonato)cobalt(III) complexes. researchgate.net For tris(trifluoroacetato) complexes, the potential for fac and mer isomerism exists when the TFA ligands act as bidentate ligands or when they are part of a larger chiral ligand framework.
Influence of Metal Ion Electronic Configuration on Complex Stability and Geometry
The stability and geometry of metal tris(trifluoroacetate) complexes are profoundly influenced by the electronic configuration of the central metal ion. The principles of ligand field theory (LFT) provide a framework for understanding these relationships. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting ligand field stabilization energy (LFSE) are key determinants of complex stability.
The stability of first-row transition metal complexes generally follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which is a consequence of the variation in LFSE across the series. While this series is established for high-spin aqua ions, similar trends are expected for tris(trifluoroacetate) complexes.
The d-electron configuration also dictates the preferred coordination geometry. For example, metal ions with d⁰, high-spin d⁵, and d¹⁰ configurations have no LFSE preference for a particular geometry and their structures are often determined by steric factors. In contrast, other d-electron configurations can exhibit significant LFSE, favoring specific geometries. For instance, d⁸ ions like Ni(II) often form octahedral or square planar complexes. The geometry of the binding pocket around a metal ion is a function of not only the ion's size but also its electronic structure. chemrxiv.org
Table 2: Influence of d-Electron Configuration on Geometry in Octahedral Fields
| d-Electron Configuration | Ligand Field Stabilization Energy (LFSE) | Geometric Preference |
|---|---|---|
| d⁰, d⁵ (high spin), d¹⁰ | 0 | No preference, often regular octahedron. |
| d¹, d⁶ (high spin) | -0.4 Δo | Favors octahedral geometry. |
| d², d⁷ (high spin) | -0.8 Δo | Favors octahedral geometry. |
| d³, d⁸ | -1.2 Δo | Strongly favors octahedral geometry. |
| d⁴ (high spin), d⁹ | -0.6 Δo | Subject to Jahn-Teller distortion from octahedral. |
Solution Behavior and Aggregation Phenomena of Complexes
The behavior of metal tris(trifluoroacetate) complexes in solution can be complex, involving dissolution, solvation, and in some cases, aggregation or decomposition. The nature of the solvent plays a crucial role in determining the species present in solution.
For example, iron(III) trifluoroacetate is reported to be insoluble in trifluoroacetic acid and its anhydride (B1165640), as well as in hydrocarbons. acs.org In other solvents such as acetonitrile, methanol, ethanol, water, and chloroform, its dissolution is accompanied by decomposition or solvation, indicated by a color change. acs.org This suggests that the coordination sphere of the metal ion is altered in solution, with solvent molecules potentially displacing or coordinating alongside the trifluoroacetate ligands.
In catalytic systems, such as those involving palladium acetate (B1210297) and trifluoroacetic acid, the formation of various species in solution has been studied. The sequential exchange of acetate ligands for trifluoroacetate ligands leads to a series of trinuclear complexes, [Pd₃(OAc)₆₋ₓ(OTFA)ₓ]. The speciation in solution is dependent on the ratio of trifluoroacetic acid to palladium acetate.
Aggregation phenomena can also be significant. The formation of polynuclear species in solution can be driven by the bridging nature of the trifluoroacetate ligand and by solvent effects. These aggregation processes can have a profound impact on the reactivity and catalytic activity of the metal complexes.
Spectroscopic Signatures of Ligand Field Effects
Electronic spectroscopy (UV-Vis) is a powerful tool for probing the d-d electronic transitions in transition metal complexes, which are governed by ligand field effects. The energies of these transitions are related to the ligand field splitting parameter, Δ. For metal tris(trifluoroacetate) complexes, the d-d bands can sometimes be obscured by more intense charge-transfer bands.
The trifluoroacetate ligand is generally considered to be a weak-field ligand, meaning it causes a relatively small splitting of the d-orbitals. This can be inferred by its position in the spectrochemical series, which is typically near that of other carboxylate ligands and water.
The electronic spectra of analogous tris(β-diketonato)iron(III) complexes show absorption bands in the range of 270–380 nm. nih.gov Similar features would be expected for tris(trifluoroacetato)iron(III), with the positions of the d-d transitions providing information about the ligand field strength of the trifluoroacetate ligand in that specific complex. By analyzing the electronic spectra, it is possible to calculate ligand field parameters such as Δ and the Racah parameter B, which provides information about interelectronic repulsion within the d-orbitals.
Infrared (IR) spectroscopy is also a valuable tool for characterizing metal tris(trifluoroacetate) complexes. The positions of the asymmetric and symmetric C-O stretching vibrations of the carboxylate group can provide insights into the coordination mode of the trifluoroacetate ligand. A larger separation between these two stretching frequencies is often indicative of a monodentate coordination mode, while a smaller separation is characteristic of a bidentate or bridging mode.
Electron Transfer Processes within Metal Tris(trifluoroacetate) Systems
Electron transfer is a fundamental process in the chemistry of transition metal complexes, and metal tris(trifluoroacetate) systems are no exception. These processes can be either intramolecular (within a single complex) or intermolecular (between different complexes).
The redox potential of a metal tris(trifluoroacetate) complex is influenced by the nature of the metal ion and the electron-withdrawing trifluoromethyl groups on the ligand. The strong electron-withdrawing effect of the CF₃ groups makes the trifluoroacetate ligand a poorer electron donor than the acetate ligand. This generally results in the metal center being more electron-deficient and thus more difficult to oxidize (i.e., having a higher redox potential) compared to its acetate analogue.
In polynuclear complexes containing multiple metal centers bridged by trifluoroacetate ligands, the possibility of intramolecular electron transfer exists. This is particularly relevant in mixed-valence complexes, where the metal ions are in different oxidation states. The electronic coupling between the metal centers, mediated by the bridging trifluoroacetate ligands, will determine the rate of intramolecular electron transfer.
Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. The electrochemical data can provide information on the formal redox potentials and the reversibility of the electron transfer processes. For instance, studies on trinuclear cobalt complexes with dithiolene ligands have shown sequential reduction of the metal centers, indicating electronic communication between them. rsc.org Similar studies on metal tris(trifluoroacetate) complexes can elucidate their electron transfer properties.
Reactivity and Mechanistic Investigations of Metal Tris Trifluoroacetate Complexes
Catalytic Mechanisms
The catalytic activity of metal tris(trifluoroacetate)s is underpinned by several fundamental mechanistic pathways. These pathways dictate the course of chemical transformations, enabling the formation of new chemical bonds and molecular architectures. The specific mechanism is often dependent on the metal center, the substrates, and the reaction conditions.
Ligand exchange is a fundamental step in many catalytic cycles involving metal complexes. In the context of palladium catalysis, which often involves trifluoroacetate (B77799) ligands, the exchange of acetate (B1210297) for trifluoroacetate ligands on polynuclear palladium(II) complexes is a key pre-activation phase. Studies on the palladium(II) acetate and trifluoroacetic acid (TFA) system reveal that the reaction begins with the sequential exchange of acetate (OAc) ligands for trifluoroacetate (OTFA) ligands on a cyclic trinuclear complex, [Pd₃(OAc)₆]. This process forms a series of mixed-ligand species, [Pd₃(OAc)₆-x(OTFA)x], where x ranges from 1 to 6. researchgate.net
This ligand exchange is crucial as it modulates the electronic properties and reactivity of the metal center, influencing the subsequent steps of the catalytic cycle, such as C-H activation. The trinuclear palladium core can remain intact during the initial phases of the reaction, indicating that ligand exchange is a precursor to the substrate activation step. researchgate.net While this example involves the in-situ formation of trifluoroacetate complexes from a palladium acetate precursor, the principle of ligand exchange is directly applicable to catalytic cycles employing pre-formed metal tris(trifluoroacetate) complexes, where a trifluoroacetate ligand may be displaced by a substrate molecule to initiate the catalytic transformation.
A generalized catalytic cycle involving ligand exchange for a metal tris(trifluoroacetate) complex, M(OTFA)₃, can be conceptualized as follows:
Ligand Exchange (Substrate Coordination): The substrate displaces one or more trifluoroacetate ligands to coordinate with the metal center.
Transformative Step: The coordinated substrate undergoes a chemical transformation (e.g., insertion, oxidative addition).
Product Formation/Release: The transformed substrate, now the product, detaches from the metal center.
Catalyst Regeneration: The original M(OTFA)₃ complex is regenerated, often through another ligand exchange step, completing the cycle.
This pathway is fundamental to reactions like cross-coupling and C-H functionalization, where the exchange of ligands facilitates the assembly of reactants at the metal center.
Metal tris(trifluoroacetate) complexes can act as oxidants, initiating reactions through a single-electron transfer (SET) mechanism. In this process, the metal complex accepts a single electron from a substrate, generating a radical cation and a reduced metal species.
For instance, the oxidation of methylbenzenes by palladium(II) in trifluoroacetic acid to form diarylmethanes proceeds via a one-electron transfer mechanism. rsc.org Similarly, copper-mediated trifluoromethylation reactions using trifluoroacetate as the trifluoromethyl source can involve SET processes. In some proposed mechanisms, a trifluoromethyl radical is generated and subsequently reacts with copper to form a CuCF₃ species. This species can then react with an aryl radical, which may also be generated through an SET process, to form the final trifluoromethylated aromatic product. beilstein-journals.org
The general sequence for an SET-initiated reaction catalyzed by a metal tris(trifluoroacetate) can be outlined as:
Electron Transfer: M(III)(OTFA)₃ + Substrate → [Substrate]•⁺ + M(II)(OTFA)₂ + OTFA⁻
Radical Reaction: The substrate radical cation undergoes further reactions (e.g., fragmentation, addition).
Product Formation and Catalyst Reoxidation: The intermediate species evolve to the final product, and the M(II) species is reoxidized to M(III) to continue the catalytic cycle.
Photocatalysis can also drive SET mechanisms. In the photo-driven decarboxylative C-H trifluoromethylation of arenes using trifluoroacetic acid, a photo-generated hole can oxidize the trifluoroacetate anion, leading to the formation of a trifluoromethyl radical. This radical then adds to the arene, and the resulting radical intermediate is oxidized via a single-electron transfer process to eventually form the product. nih.gov
Ligand-to-metal charge transfer (LMCT) is a key process in the photocatalytic applications of metal tris(trifluoroacetate) complexes, particularly with earth-abundant metals like iron. In an LMCT process, absorption of light promotes an electron from a ligand-centered orbital to a metal-centered orbital. This effectively results in the simultaneous reduction of the metal and oxidation of the ligand. frontiersin.orgacs.org
When the ligand is a trifluoroacetate anion, this photoinduced oxidation can lead to its decarboxylation, generating a highly reactive trifluoromethyl radical (•CF₃) and a reduced metal center (e.g., Fe(II)). frontiersin.orgrsc.org This strategy provides a powerful method for trifluoromethylation reactions under mild conditions.
The general mechanism for an LMCT-driven photocatalytic reaction is as follows:
Formation of the Photoactive Complex: A metal salt like Fe(acac)₃ reacts with trifluoroacetic acid (TFA) to form an iron(III)-trifluoroacetate complex in situ. frontiersin.org
Photoexcitation: The Fe(III)-trifluoroacetate complex absorbs light, promoting it to an excited LMCT state.
[Fe(III)(O₂CCF₃)]²⁺ + hν → *[Fe(II)(•O₂CCF₃)]²⁺
Decarboxylation and Radical Formation: The oxidized trifluoroacetate radical rapidly loses carbon dioxide to form a trifluoromethyl radical.
•O₂CCF₃ → •CF₃ + CO₂
Radical Capture: The generated •CF₃ radical is trapped by a substrate, such as an alkene or an arene. nih.gov
Product Formation and Catalyst Turnover: The resulting substrate radical intermediate is converted to the final product through subsequent steps, and the Fe(II) species is re-oxidized to Fe(III) to complete the catalytic cycle, often by an external oxidant like K₂S₂O₈. frontiersin.org
This LMCT strategy has been successfully applied to the trifluoromethylation of (hetero)arenes and alkenes using TFA as the trifluoromethyl source. frontiersin.orgnih.gov
| Catalytic Mechanism | Key Features | Example Metal Complex/System |
| Ligand-Exchange | Sequential displacement of ligands by substrate; central to many catalytic cycles. | [Pd₃(OAc)₆-x(OTFA)x] |
| Single-Electron Transfer (SET) | Metal complex acts as a one-electron oxidant, generating radical intermediates. | Palladium(II) in TFA, Copper/TFA systems |
| Ligand-to-Metal Charge Transfer (LMCT) | Photoinduced electron transfer from ligand to metal, leading to ligand fragmentation (e.g., decarboxylation) and radical generation. | Iron(III) Trifluoroacetate |
Role in Radical Generation and Propagation (e.g., Trifluoromethyl Radical Generation)
A significant aspect of the reactivity of metal tris(trifluoroacetate)s is their ability to generate radicals, most notably the trifluoromethyl (•CF₃) radical. This capacity is central to their use in a variety of trifluoromethylation reactions. The generation of the •CF₃ radical from a trifluoroacetate precursor is an energetically demanding process due to the stability of the C-C bond, but metal catalysis provides effective pathways to overcome this barrier. nih.govresearchgate.net
The primary mechanisms for generating •CF₃ radicals from metal trifluoroacetate complexes are photocatalytic LMCT and SET processes, as detailed previously. Upon photoexcitation of an Fe(III)-trifluoroacetate complex, the LMCT process leads to homolytic cleavage of the Fe-O bond, yielding an Fe(II) species and a trifluoroacetoxy radical (•O₂CCF₃). This radical is unstable and rapidly undergoes decarboxylation to produce the •CF₃ radical and CO₂. frontiersin.orgrsc.orgnih.gov
Similarly, copper-catalyzed reactions can generate •CF₃ radicals. Mechanistic studies of the trifluoromethylation of aryl iodides using a trifluoroacetate source suggest that the decarboxylation of a copper trifluoroacetate species forms a trifluoromethylcopper (B1248711) intermediate (CuCF₃). beilstein-journals.orgnih.gov In other copper-catalyzed systems, particularly those involving an external oxidant like tert-butyl hydroperoxide (TBHP), the reaction is proposed to proceed through the formation of a trifluoromethyl radical, which then adds to the substrate. The resulting radical intermediate is subsequently oxidized by Cu(II) to form the product and regenerate the Cu(I) catalyst. nih.gov
Once generated, the trifluoromethyl radical can propagate through several pathways:
Addition to π-Systems: The electrophilic •CF₃ radical readily adds to electron-rich double bonds of alkenes or to aromatic rings. frontiersin.orgnih.gov
Hydrogen Atom Abstraction: While less common, it can abstract a hydrogen atom from a suitable donor.
Coupling: It can couple with other radical species present in the reaction medium.
The subsequent fate of the radical adducts formed after the initial addition determines the final product. For example, the radical adduct of •CF₃ and an arene can be oxidized in a subsequent step (often by the reduced metal catalyst being reoxidized) and then deprotonated to yield the trifluoromethylated arene. nih.govfrontiersin.org
Thermal Decomposition Pathways and Formation of Derivatives
Metal tris(trifluoroacetates) serve as precursors for the synthesis of other materials, such as metal fluorides and oxides, through thermal decomposition. The decomposition pathway is highly dependent on the metal and the conditions (e.g., temperature, atmosphere).
The thermal decomposition of iron(III) tris(trifluoroacetate), Fe(TFA)₃, has been studied in detail. It proceeds through a series of well-defined intermediate compounds, ultimately yielding iron(III) fluoride (B91410) (FeF₃). The process begins at around 250 °C and involves the fragmentation of the initial one-dimensional chain structure of Fe(TFA)₃. The decomposition of the trifluoroacetate anion typically occurs via decarboxylation to release a trifluoromethyl anion (CF₃⁻), which can then dissociate to generate difluorocarbene (CF₂) and a fluoride ion (F⁻). The fluoride ion then coordinates to the metal center. rsc.org
The stepwise structural evolution for Fe(TFA)₃ is as follows:
Fe(TFA)₃ → Fe₂F(TFA)₅ → FeF(TFA)₂ → FeF₂(TFA) → FeF₃
This progression shows a gradual replacement of trifluoroacetate ligands with fluoride ions, leading to the formation of various iron oxyfluoride or fluoride-trifluoroacetate intermediates before the final pure metal fluoride is formed. rsc.org
For other metal trifluoroacetates, such as silver trifluoroacetate (AgOCOCF₃), thermal decomposition also leads to the formation of the metal. Silver trifluoroacetate decomposes between 257-260 °C. sigmaaldrich.comchemicalbook.com The decomposition of silver acetate, a related compound, is known to yield metallic silver along with gaseous products like CO, CO₂, and acetic acid, suggesting that an intramolecular reduction process occurs. researchgate.net A similar pathway involving decarboxylation and subsequent reduction of the metal ion is expected for silver trifluoroacetate.
The general applicability of this thermal decomposition route makes metal trifluoroacetates valuable precursors for multicomponent fluoride systems, which are of interest for applications like fluoride glasses. rsc.org
Reactivity as Lewis and Brønsted Acid Catalysts in Organic Transformations
Metal tris(trifluoroacetate)s, and the closely related metal triflates, are widely recognized for their utility as acid catalysts in organic synthesis. Their acidity can be classified as either Lewis or Brønsted acidity, and often, both types of acidity can be operative in a given reaction system.
Lewis Acidity: The electron-deficient metal center in a metal tris(trifluoroacetate) complex can function as a Lewis acid, accepting an electron pair from a substrate. The high electronegativity of the fluorine atoms in the trifluoroacetate ligand enhances the electrophilicity of the metal center, making it a stronger Lewis acid compared to its acetate counterpart.
Lanthanide trifluoroacetates, such as silica-supported lanthanum trifluoroacetate, have been developed as water-compatible, reusable heterogeneous Lewis acid catalysts. rsc.orgnih.gov These catalysts are effective in promoting reactions such as the synthesis of 2,4,5-triarylimidazoles. rsc.org The catalytic cycle typically involves the coordination of a substrate (e.g., a carbonyl compound) to the lanthanide metal center, which activates the substrate towards nucleophilic attack. nih.gov The effectiveness of lanthanide-based Lewis acids is often correlated with their high oxophilicity and small ionic radii. nih.govchemrxiv.org
Brønsted Acidity: While metal tris(trifluoroacetates) are primarily considered Lewis acids, they can also exhibit or generate Brønsted acidity. This can occur through several mechanisms. In the presence of water, a coordinated water molecule can become more acidic due to polarization by the cationic metal center, acting as a Brønsted acid. This is often referred to as a Lewis acid-assisted Brønsted acid mechanism. researchgate.netnih.gov
Specific Reaction Profiles:
The reactivity of metal tris(trifluoroacetate) complexes is diverse, enabling a range of transformations. Mechanistic investigations have shed light on the specific roles these complexes play in facilitating decarboxylations, ionic hydrogenations, and reactions with bidentate ligands like β-ketoenolates.
Decarboxylative Reactions Involving Trifluoroacetates
The decarboxylation of trifluoroacetate ligands coordinated to a metal center is a significant reaction, primarily because it serves as a pathway to generate trifluoromethyl (CF3) radicals. thieme-connect.com These radicals are highly valuable in organic synthesis for the introduction of trifluoromethyl groups into organic molecules, a crucial transformation in the development of pharmaceuticals and agrochemicals. thieme-connect.comiaea.org The high oxidation potential of trifluoroacetates, however, makes their direct decarboxylation challenging. iaea.orgresearchgate.net
Recent advances have demonstrated that iron photocatalysis can facilitate the direct photodecarboxylation of trifluoroacetates. thieme-connect.comresearchgate.net In this process, the trifluoroacetate coordinates to an Fe(III) species, forming an iron(III) trifluoroacetate complex. iaea.org Absorption of visible light triggers a ligand-to-metal charge transfer (LMCT), leading to the homolytic cleavage of the Fe-O bond. iaea.orgcore.ac.uk This step generates an Fe(II) species and a trifluoroacetate radical, which rapidly undergoes decarboxylation (extrusion of CO2) to produce the trifluoromethyl radical. iaea.orgcore.ac.uk This inner-sphere electron transfer mechanism bypasses the high redox potential barrier associated with outer-sphere single-electron transfer (SET) pathways, expanding the scope of photodecarboxylation reactions. iaea.org
Studies on group 11 (Cu, Ag, Au) trifluoroacetate complexes have also provided mechanistic insights into their thermal decomposition. rsc.orgnih.gov Using mass spectrometry, researchers have observed that collision-induced dissociation of precursor anions like [CF3CO2M(O2CCF3)]− results in the loss of CO2 to yield trifluoromethylated organometallic species. rsc.orgnih.gov This confirms that decarboxylation is a key fragmentation pathway for these complexes.
The general mechanism for the photocatalytic decarboxylation is summarized in the table below.
| Step | Description | Intermediate/Product |
| 1 | Coordination | Formation of a Metal(III)-trifluoroacetate complex from the metal catalyst and trifluoroacetate salt. |
| 2 | Photoexcitation | The complex absorbs visible light, promoting a ligand-to-metal charge transfer (LMCT) excited state. |
| 3 | Homolytic Cleavage | The excited state undergoes homolytic cleavage of the Metal-Oxygen bond. |
| 4 | Decarboxylation | The resulting trifluoroacetate radical spontaneously loses carbon dioxide. |
| 5 | Radical Reaction | The generated trifluoromethyl radical engages in subsequent bond-forming reactions with a substrate. |
This table illustrates the general pathway for the iron-photocatalyzed decarboxylation of trifluoroacetates.
In addition to radical generation, iron(II) chloride has been shown to catalyze the decarboxylation of potassium trifluoroacetate to generate a nucleophilic CF3 equivalent for subsequent trifluoromethylation reactions. columbia.edu While thermal decarboxylation of metal trifluoroacetates, such as copper trifluoroacetate, is possible, it often requires high temperatures. researchgate.net Photocatalytic and other catalyzed methods offer milder conditions for these transformations. core.ac.ukresearchgate.net
Ionic Hydrogenation Mechanisms
Ionic hydrogenation is a reduction method that involves the formal addition of a proton and a hydride ion to an unsaturated substrate. nih.govacs.org The typical system employs a hydrogenating pair consisting of a proton source and a hydride source. nih.govrsc.org Organosilanes, such as triethylsilane, are common hydride donors, while strong acids, notably trifluoroacetic acid (TFA), serve as the proton source. nih.govacs.orgrsc.org Metal tris(trifluoroacetate) complexes can participate in these reactions, typically acting as Lewis acid catalysts to activate the substrate.
The mechanism generally proceeds in two steps: protonation of the substrate to form a carbocation, followed by a rate-determining hydride transfer from the organosilane to the carbocation. acs.orgwikipedia.org
Protonation: The substrate (e.g., an alkene, ketone, or imine) is first protonated by the strong acid, generating a stabilized carbocationic intermediate. wikipedia.org
Hydride Transfer: The hydride donor (e.g., R3SiH) then delivers a hydride to the carbocation, yielding the reduced product. wikipedia.org
In reactions involving cycloalkenes and organosilanes in trifluoroacetic acid, it has been shown that the trifluoroacetic acid first adds to the alkene. nih.gov The resulting trifluoroacetate ester is the actual substrate that undergoes the subsequent hydride transfer. nih.gov
While trifluoroacetic acid itself is the proton source, a dissolved metal tris(trifluoroacetate) complex can enhance the reaction by acting as a Lewis acid. The metal center can coordinate to the substrate (e.g., to the oxygen atom of a ketone), increasing its electrophilicity and making it more susceptible to hydride attack. Furthermore, computational studies on iridium-catalyzed reactions suggest that the trifluoroacetate anion can coordinate to the metal center and mediate the hydride/hydrogen transfer step. researchgate.net
A proposed mechanistic role for a metal tris(trifluoroacetate) complex in the ionic hydrogenation of a ketone is outlined below.
| Step | Description | Reactants/Intermediates |
| 1 | Substrate Activation | The metal tris(trifluoroacetate) complex coordinates to the carbonyl oxygen of the ketone, activating it. |
| 2 | Protonation | Trifluoroacetic acid protonates the activated carbonyl group, forming a stabilized carbocation. |
| 3 | Hydride Transfer | An organosilane delivers a hydride to the carbocationic center. |
| 4 | Product Formation | The reduced product (an alcohol) is formed, and the metal catalyst is regenerated. |
This table outlines a plausible mechanism for the ionic hydrogenation of a ketone catalyzed by a metal tris(trifluoroacetate) complex in the presence of an organosilane and trifluoroacetic acid.
This catalytic approach is particularly effective for substrates that can form stable carbocations, such as 1,1-disubstituted olefins, benzophenones, and acetophenones. nih.govrsc.org
Reactions with β-ketoenolates
Metal tris(trifluoroacetate) complexes can react with β-ketoenolates (the enolate tautomer of β-diketones) in what is fundamentally a ligand exchange or substitution reaction. In this process, the β-ketoenolate anion displaces one or more of the trifluoroacetate ligands from the metal's coordination sphere to form a more stable metal β-diketonate chelate complex.
The driving force for this reaction is typically the formation of a stable, often six-membered, chelate ring between the bidentate β-ketoenolate ligand and the metal center. This reaction is a common and straightforward method for the synthesis of metal β-diketonate complexes. The general reaction can be represented as:
M(O2CCF3)3 + 3 L-H → M(L)3 + 3 CF3COOH (where L-H is the β-diketone and L- is the corresponding β-ketoenolate)
The reaction of cobalt(III) β-ketoenolates with trifluoroacetic acid has been studied, revealing a ligand-to-metal electron-transfer process that forms radical species. wikipedia.org This indicates that redox chemistry can also be a factor in these systems, depending on the metal and the specific reaction conditions. wikipedia.org
The synthesis of various transition metal and lanthanide β-diketonate complexes often proceeds by reacting a metal salt (such as a chloride, nitrate, or acetate) with the β-diketone ligand in the presence of a base to deprotonate the ligand. The use of metal tris(trifluoroacetate) would follow the same principle, with the trifluoroacetate anion acting as the leaving group.
| Metal Source | Ligand | Product Complex Type | Reference Principle |
| Metal Tris(trifluoroacetate) | β-diketone (H-L) | Tris(β-diketonato)metal | Ligand Exchange |
| Metal Chloride | β-diketone (H-L) | Tris(β-diketonato)metal | Salt Metathesis |
| Metal Acetate | β-diketone (H-L) | Tris(β-diketonato)metal | Salt Metathesis |
This table compares the synthesis of metal β-diketonate complexes from different metal precursors, illustrating the common pathway of ligand exchange.
Applications of Metal Tris Trifluoroacetate Complexes in Advanced Chemical Synthesis and Materials Science
Catalysis in Organic Synthesis
The strong Lewis acidity and solubility in organic solvents of metal tris(trifluoroacetate) complexes make them exceptional catalysts for a wide range of organic reactions. They have proven instrumental in the development of new synthetic methodologies, particularly in the formation of carbon-carbon bonds, cyclization and rearrangement reactions, and the synthesis of complex organic molecules.
The development of asymmetric catalytic processes is a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiopure compounds. nih.gov Metal tris(trifluoroacetate) complexes, when combined with chiral ligands, have been utilized in enantioselective and diastereoselective catalysis. These catalytic systems create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. nih.govdntb.gov.ua
One notable strategy involves the use of chiral cations to direct the enantioselectivity of transition metal catalysis. rsc.org While specific examples directly employing metal tris(trifluoroacetate) complexes are an area of ongoing research, the principles of using chiral ligands with Lewis acidic metal centers are well-established. For instance, in asymmetric allylic alkylation reactions, palladium(II) complexes with chiral ligands like BINAP or DTBM-Segphos have been shown to produce 3,3-disubstituted fluorooxindoles with high enantioselectivity and diastereoselectivity. nih.gov The Lewis acidic nature of the metal center is crucial for activating the substrates and facilitating the catalytic cycle.
The application of metal complexes in enantioselective cycloadditions, such as the Diels-Alder reaction, often involves the use of a chiral diol with a Lewis-acidic titanium complex to create a chiral environment for the reaction. nih.gov This approach highlights the potential for metal tris(trifluoroacetate) complexes of various metals to be employed in similar strategies to achieve high levels of stereocontrol.
The formation of carbon-carbon bonds is fundamental to organic synthesis. lycoming.edu Metal tris(trifluoroacetate) complexes have been instrumental in catalyzing various C-C bond-forming reactions, with a particular emphasis on trifluoromethylation reactions.
A significant advancement has been the development of palladium-catalyzed C-H trifluoromethylation of aromatic substrates. d-nb.info In these reactions, a Pd(II) catalyst is often used in the presence of a Brønsted acid like trifluoroacetic acid (TFA) and a Lewis acid such as Cu(OAc)₂. d-nb.info The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. d-nb.info
Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃) has been shown to promote the C-H oxygen functionalization of light alkanes like methane, ethane, and propane (B168953) in trifluoroacetic acid, leading to the formation of trifluoroacetate esters. osti.gov This process involves an electrophilic C-H activation and a one-step metal-alkyl functionalization. osti.gov
The following table summarizes selected examples of metal tris(trifluoroacetate) complexes in C-C bond-forming reactions.
| Metal Complex | Reaction Type | Substrate | Product | Key Features |
| Pd(OAc)₂ / TFA | C-H Trifluoromethylation | Aromatic compounds | Aryl-CF₃ | Utilizes a Pd(II)/Pd(IV) catalytic cycle. d-nb.info |
| Tl(TFA)₃ | C-H Oxygen Functionalization | Methane, Ethane, Propane | Alkyl trifluoroacetates | Proceeds via electrophilic C-H activation. osti.gov |
| CuI / CF₃CO₂Na | Trifluoromethylation | Aryl halides | Aryl-CF₃ | Involves in situ generation of [CF₃Cu] species via decarboxylation. beilstein-journals.org |
Metal-catalyzed cyclization and rearrangement reactions are powerful tools for the construction of cyclic and polycyclic molecules. mdpi.com Metal triflates, which are structurally similar to trifluoroacetates, have been effectively used to catalyze the cyclization of arylvinylcarbinols. researchgate.net This reaction is believed to proceed through an arylallyl carbocationic intermediate. researchgate.net
Palladium-catalyzed intramolecular aminoarylation of alkenes is another example where a Pd(II) species, generated from precursors like palladium trifluoroacetate, can catalyze the formation of pyrrolidines. acs.org The proposed mechanism involves the insertion of the alkene into a Pd-N bond, followed by reductive elimination to form the cyclized product. acs.org Similarly, the Aza-Heck cyclization of trisubstituted alkenes, catalyzed by palladium complexes, provides access to challenging chiral α-tertiary pyrrolidine (B122466) derivatives. acs.org
In the synthesis of complex molecules, palladium-catalyzed reductive cyclization of substrates containing both an allylic acetate (B1210297) and a vinyl bromide moiety has been reported. acs.org These reactions demonstrate the utility of metal complexes in constructing intricate molecular architectures.
The introduction of a trifluoromethyl group (-CF₃) into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.org Consequently, the development of efficient trifluoromethylation methods is of great interest. rsc.orgnih.gov Metal tris(trifluoroacetate) complexes and related systems play a crucial role in many of these transformations.
Several transition metals, including palladium and copper, have been employed to catalyze the formation of aryl-CF₃ bonds. d-nb.info These reactions often utilize various "CF₃" sources, and the catalytic systems can suffer from limitations such as harsh reaction conditions or the need for stoichiometric amounts of metals. d-nb.info
One approach involves the use of sodium trifluoroacetate (CF₃CO₂Na) with copper(I) iodide (CuI) at high temperatures. beilstein-journals.org In this system, CF₃CO₂Na acts as a source of the trifluoromethyl anion via decarboxylation, which then forms a reactive [CF₃Cu] species in situ. beilstein-journals.org
Silver-mediated C-H trifluoromethylation of aromatic substrates using trimethylsilyltrifluoromethane (TMSCF₃) has also been developed. nih.gov A combination of a silver salt, such as AgOTf, and a fluoride (B91410) source like KF can effectively trifluoromethylate arenes under relatively mild conditions. nih.gov It is proposed that AgCF₃ intermediates are involved in this transformation. nih.gov
The table below provides an overview of different catalytic systems used for trifluoromethylation reactions.
| Metal Catalyst/Mediator | "CF₃" Source | Substrate | Key Features |
| Palladium(II) | TMSCF₃, Togni's reagent | Arenes | Can proceed via a Pd(II)/Pd(IV) cycle. d-nb.info |
| Copper(I) | CF₃CO₂Na | Aryl halides | In situ generation of [CF₃Cu] through decarboxylation. beilstein-journals.org |
| Silver(I) | TMSCF₃ | Arenes | Mediates C-H trifluoromethylation, likely via AgCF₃. nih.gov |
The catalytic methods described above have been applied to the synthesis of complex organic molecules, including natural products and pharmaceuticals. mdpi.com The ability to selectively form C-C bonds and construct cyclic systems is crucial in multistep syntheses.
For instance, the palladium-catalyzed Tsuji-Trost allylation has been a key step in the synthesis of the marine natural product Tetrodotoxin. mdpi.com This reaction was used to construct a critical quaternary amino carbon center. mdpi.com While this specific example may not use a trifluoroacetate salt directly, it exemplifies the power of palladium catalysis, for which trifluoroacetate is a common counterion.
The formal synthesis of diterpenoids like (±)-dichroanone and (±)-taiwaniaquinone H has been achieved using a metal triflate-catalyzed cyclization of arylvinylcarbinols as the key step. researchgate.net This demonstrates the application of these catalytic systems in the construction of complex polycyclic natural products possessing all-carbon quaternary stereocenters. researchgate.net
Precursors for Inorganic Materials Synthesis
Metal trifluoroacetates serve as excellent single-source precursors for the synthesis of a variety of inorganic materials, including metal fluorides and oxides. wayne.eduacs.org The thermal decomposition of these complexes often proceeds cleanly, yielding the desired inorganic phase at relatively low temperatures. acs.org
The trifluoroacetate ligand has the ability to bridge a wide range of metal cations, leading to the formation of structurally diverse hybrid organic-inorganic materials. wayne.edu These materials can be designed to have specific compositions and structures, which can then be converted into the target inorganic materials through controlled thermal treatment. wayne.eduresearchgate.net
For example, a series of alkali-alkaline-earth trifluoroacetates have been investigated as self-fluorinating single-source precursors to mixed-metal fluorides with the formula RbAEF₃ (where AE = Mg, Ca, Sr). wayne.edu Similarly, bimetallic trifluoroacetates have been used as precursors to layered perovskites like A₂MnF₄ (A = K, Rb, Cs). researchgate.net
The thermal decomposition of iron(III) trifluoroacetate, Fe(TFA)₃, has been studied in detail, revealing a stepwise transformation into rhombohedral iron(III) fluoride. acs.org This process involves the formation of several intermediate phases with distinct structural motifs. acs.org
Rare-earth trifluoroacetate complexes have been used as precursors for the synthesis of monodisperse rare-earth fluoride (REF₃) and oxyfluoride (REOF) nanocrystals with diverse shapes. nih.gov By controlling the fluorination of the RE-O bond during the nucleation stage, it is possible to selectively obtain either the fluoride or the oxyfluoride nanocrystals. nih.gov
The following table summarizes the use of metal trifluoroacetates as precursors for inorganic materials.
| Precursor Complex | Target Material | Synthesis Method | Key Features |
| Alkali-alkaline-earth trifluoroacetates | Mixed-metal fluorides (e.g., RbMgF₃) | Thermal decomposition | Self-fluorinating single-source precursors. wayne.edu |
| Bimetallic trifluoroacetates | Layered perovskites (e.g., K₂MnF₄) | Thermal decomposition | Forms intermediate fluorotrifluoroacetates. researchgate.net |
| Iron(III) trifluoroacetate (Fe(TFA)₃) | Iron(III) fluoride (FeF₃) | Thermal decomposition | Proceeds through several distinct intermediate phases. acs.org |
| Rare-earth trifluoroacetate complexes | Rare-earth fluoride and oxyfluoride nanocrystals | Controlled fluorination in solution | Allows for control over shape and composition of nanocrystals. nih.gov |
Thermally Induced Pathways to Metal Fluorides and Other Inorganic Compounds
Metal trifluoroacetates (TFAs) are widely used as precursors for the synthesis of bulk and nanostructured metal fluorides and oxides through thermal decomposition. acs.orgethz.ch This method is valued for its broad applicability and suitability for producing multicomponent systems. acs.org The thermal conversion of metal TFAs typically occurs at temperatures between 250°C and 350°C. acs.orgethz.ch
The decomposition of the trifluoroacetate anion generally proceeds via decarboxylation, releasing a trifluoromethyl anion (CF₃⁻). This anion can then dissociate into difluoromethylene (:CF₂) and related species, which act as fluorinating agents, ultimately releasing fluoride ions (F⁻) that bind with the metal ion. researchgate.net The gaseous byproducts of this decomposition can include trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), trifluoroacetyl fluoride (CF₃COF), carbonyl fluoride (COF₂), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net
A detailed study of the structural evolution of Iron(III) trifluoroacetate, Fe(TFA)₃, during its thermal decomposition into rhombohedral iron(III) fluoride (FeF₃) reveals several distinct intermediate compounds. acs.orgethz.ch The process, conducted between 250°C and 350°C, involves the transformation of Fe(TFA)₃ through a series of structurally unique motifs. acs.orgethz.ch Initially, chain-like structures of Fe(TFA)₃, Fe₂F(TFA)₅, and FeF(TFA)₂ are formed. acs.org This is followed by the appearance of volatile molecular species with ring structures, such as FeₙFₙ(TFA)₂ₙ (where n = 6–10), and a layered FeF₂(TFA) compound before the final conversion to FeF₃. acs.orgethz.ch
Synthesis of Nanocrystalline Materials
Metal tris(trifluoroacetate) complexes are effective single-source precursors for the synthesis of a variety of uniform, nanocrystalline materials. nih.govnih.gov Their thermal decomposition in high-boiling point solvents is a common method for producing colloidal nanocrystals with controlled shapes and sizes. nih.govnih.gov
For instance, the thermolysis of transition metal trifluoroacetates (TMTFAs) of iron, manganese, and cobalt at 250–320°C in a mixture of trioctylphosphine (B1581425) and trioctylphosphine oxide yields uniform metal difluoride (MF₂) nanorods. nih.gov These precursors are also suitable for creating other types of nanomaterials; for example, the thermolysis of a cobalt trifluoroacetate complex in trioctylphosphine can produce cobalt phosphide (B1233454) nanorods or nanoparticles. nih.gov
Similarly, rare-earth trifluoroacetate complexes, [RE(CF₃COO)₃], are used to synthesize monodisperse rare-earth fluoride (REF₃) and oxyfluoride (REOF) nanocrystals. nih.gov By carefully controlling the fluorination process in a solution of oleic acid, oleylamine, and 1-octadecene, a diverse range of shapes can be achieved, including triangular nanoplates, quadrilateral nanoplates, and nanopolyhedra. nih.gov The shape of the resulting nanocrystals is influenced by the selective adsorption of capping ligands onto specific crystal planes. nih.gov
Role in Polymerization Processes and Polymer Modification
Trifluoroacetate complexes of 3d metals, such as cobalt, nickel, and zinc, have been shown to catalyze the ring-opening polymerization (ROP) of cyclic monomers. mathnet.ru Specifically, they are effective in the ROP of octamethylcyclotetrasiloxane (B44751) (D₄) to produce polydimethylsiloxanes (PDMS). mathnet.ru The catalytic activity is primarily driven by a Lewis acid mechanism. mathnet.ru
The molecular weight and characteristics of the resulting polymers can be controlled by the structural type of the metal complex and the polymerization conditions. mathnet.ru For example, studies using various cobalt, nickel, and zinc trifluoroacetate complexes have demonstrated that different catalysts yield polymers with varying number-average molecular weights (Mₙ) and weight-average molecular weights (Mₙ). The best results were achieved using a tetranuclear zinc oxotrifluoroacetate catalyst at 75°C over 35 hours. mathnet.ru
The mechanism can be complex, potentially involving either the direct Lewis acidity of the 3d metal atom or the in-situ formation of trifluoroacetic acid, which then initiates polymerization through a Brønsted acid pathway. researchgate.net The rigidity of some polynuclear heteroatomic trifluoroacetate complexes can suppress polymer chain growth, resulting in lower molecular weight polymers. mathnet.ru
Theoretical and Computational Chemistry Approaches for Metal Tris Trifluoroacetate Complexes
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and bonding in metal tris(trifluoroacetate) complexes. These calculations provide detailed information about molecular geometries, bond lengths, bond angles, and the nature of the metal-ligand interactions.
The trifluoroacetate (B77799) (TFA) ligand, with its electron-withdrawing trifluoromethyl group, significantly influences the electronic properties of the metal center. DFT calculations can quantify this effect by analyzing the charge distribution and the energies of the molecular orbitals. For instance, calculations on trifluoroacetic acid (CF3COOH) can provide a baseline for understanding the ligand's electronic characteristics before coordination to a metal.
Table 1: Calculated Bond Lengths and Angles for Trifluoroacetic Acid (HF/6-31G)*
| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |
| C1-C2 | 1.545 | O4-C2-O3 | 124.9 |
| C2-O3 | 1.313 | O4-C2-C1 | 125.1 |
| C2-O4 | 1.187 | O3-C2-C1 | 110.0 |
| C1-F5 | 1.328 | F5-C1-C2 | 112.1 |
| C1-F6 | 1.328 | F6-C1-C2 | 112.1 |
| C1-F7 | 1.328 | F7-C1-C2 | 112.1 |
| O3-H8 | 0.967 | H8-O3-C2 | 107.0 |
This table is generated based on data available for trifluoroacetic acid and serves as a representative example of the types of geometric parameters obtained from quantum chemical calculations.
In metal tris(trifluoroacetate) complexes, the coordination of the carboxylate groups to the metal center can be modeled to determine the preferred coordination modes (e.g., monodentate, bidentate bridging, or chelating). The calculated vibrational frequencies from these computations can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the theoretical models.
Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and electronic transitions of the complex. The energy gap between the HOMO and LUMO can be correlated with the complex's stability and its potential to participate in redox reactions.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful approach to investigate the mechanisms of reactions catalyzed by metal tris(trifluoroacetate) complexes. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that govern the reaction rates.
A notable example is the use of thallium(III) trifluoroacetate, Tl(CF3COO)3, in the functionalization of hydrocarbons. DFT calculations have been instrumental in elucidating the mechanism of C-H bond activation by this complex. osti.gov These studies have shown that the reaction proceeds through a closed-shell electrophilic C-H activation pathway. osti.gov The transition state for this process can be located and characterized, providing crucial information about the energy barrier of the reaction.
Table 2: Calculated Relative Free Energies for the C-H Activation of Ethane by a Tl(III) Complex Model
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Ethane + Tl(OAc)2+ | 0.0 |
| Transition State | C-H activation TS | +25.5 |
| Intermediates | [Tl(OAc)2(ethyl)(H)]+ | +15.0 |
| Products | Tl(OAc) + Ethyl acetate (B1210297) + H+ | -20.0 |
This table is a representative example based on DFT studies of related systems and illustrates the energetic profile of a C-H activation reaction.
These computational models allow for the exploration of different mechanistic possibilities, such as radical versus concerted pathways, and can help to explain the observed product distributions. The insights gained from these studies are invaluable for the rational design of more efficient and selective catalysts.
Prediction of Reactivity, Selectivity, and Catalytic Activity
A major goal of computational chemistry is to predict the reactivity and selectivity of catalysts, thereby guiding experimental efforts. For metal tris(trifluoroacetate) complexes, theoretical methods can be used to screen potential catalysts for a specific transformation.
The catalytic activity is often related to the electronic and steric properties of the complex. Descriptors such as the charge on the metal atom, the HOMO-LUMO gap, and the accessibility of the metal center can be calculated and correlated with experimentally observed reaction rates. Machine learning models, trained on datasets of calculated properties and experimental outcomes, are emerging as a powerful tool for accelerating the discovery of new catalysts. researchgate.net
For instance, in reactions involving multiple possible products, computational modeling can be used to calculate the energy barriers for the formation of each product. The selectivity of the catalyst can then be predicted by comparing these barriers, as the product formed via the lowest energy pathway is expected to be the major product. This approach has been successfully applied to understand and predict the selectivity in a variety of catalytic reactions.
Molecular Dynamics Simulations for Solution Phase Behavior and Aggregation
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, many chemical reactions occur in solution. Molecular dynamics (MD) simulations are a computational technique used to study the behavior of molecules in the condensed phase, providing insights into solvation, aggregation, and dynamics.
For metal tris(trifluoroacetate) complexes, MD simulations can be used to study their behavior in different solvents. The trifluoromethyl groups of the ligands are hydrophobic, which can lead to aggregation of the complexes in aqueous solutions. albany.edunih.gov MD simulations can model this self-assembly process and characterize the structure and stability of the resulting aggregates. nih.gov
These simulations can also provide information about the solvation shell of the complex and the dynamics of solvent exchange. The interaction of the complex with solvent molecules can significantly influence its reactivity, and MD simulations can help to unravel these effects. By combining quantum mechanical calculations on the reactive species with a classical description of the solvent environment (QM/MM methods), a more realistic picture of the reaction in solution can be obtained.
Future Research Directions and Emerging Opportunities for Metal Tris Trifluoroacetate Complexes
Design and Synthesis of Novel Metal Tris(trifluoroacetate) Architectures
The foundation of innovation in the application of metal tris(trifluoroacetate) complexes lies in the ability to design and synthesize novel molecular architectures with tailored properties. Researchers are moving beyond simple mononuclear complexes to explore more intricate structures such as coordination polymers and metal-organic frameworks (MOFs). For instance, the hydrothermal synthesis of novel metal-tiron coordination polymers, which feature complex three-dimensional structures, showcases the potential for creating sophisticated materials from related metal complexes. rsc.org The ability to control the dimensionality and topology of these structures is crucial for tuning their physical and chemical properties.
A significant area of interest is the use of metal tris(trifluoroacetate) complexes as precursors for the synthesis of unique nanomaterials. For example, transition metal trifluoroacetates have been successfully employed as single-source precursors for the one-pot synthesis of uniform transition metal difluoride and phosphide (B1233454) nanorods. nih.gov This approach offers a pathway to novel nanostructures with controlled size and morphology, which are difficult to achieve through traditional synthetic routes.
Future efforts will likely focus on:
Multimetallic Systems: Incorporating multiple different metal ions within a single tris(trifluoroacetate) framework to create synergistic effects and multifunctional materials.
Hierarchical Structures: Developing methods to assemble tris(trifluoroacetate) building blocks into hierarchical structures with porosity on multiple length scales.
Chiral Architectures: The synthesis of enantiomerically pure metal tris(trifluoroacetate) complexes for applications in asymmetric catalysis and chiral separations.
The table below summarizes some novel architectures derived from or related to metal carboxylate complexes.
| Precursor/Ligand System | Resulting Architecture | Key Features | Potential Applications |
| Transition Metal Trifluoroacetates | Metal Difluoride/Phosphide Nanorods nih.gov | Uniform size and shape, single-source precursor synthesis. nih.gov | Energy storage, catalysis. nih.gov |
| Metal ions with Tiron and Bipyridyl Ligands | 1D and 2D Coordination Polymers rsc.org | Zig-zag and linear chains, layered structures. rsc.org | Magnetism, functional materials. rsc.org |
| "Stubborn" Metals with Metal-Organic Compounds | High-Quality Single Crystalline, Epitaxial Films nih.gov | Atomically precise, high residual resistivity ratio. nih.gov | Nanoscience, quantum materials. nih.gov |
Expanding the Scope of Catalytic Applications with Enhanced Efficiency and Selectivity
Metal tris(trifluoroacetate) complexes and their derivatives have demonstrated considerable potential as catalysts in a variety of organic transformations. The strong electron-withdrawing nature of the trifluoroacetate (B77799) ligand can significantly influence the Lewis acidity of the metal center, thereby enhancing its catalytic activity. researchgate.netresearchgate.net Future research in this area is directed towards expanding the range of reactions catalyzed by these complexes and improving their efficiency and selectivity.
One promising avenue is the development of catalysts that can activate challenging C-H bonds. For example, Thallium(III) tris(trifluoroacetate) has been shown to promote the C-H oxygen functionalization of light alkanes. osti.gov Further research could focus on replacing toxic metals like thallium with more environmentally benign alternatives while maintaining high catalytic activity.
Key areas for future catalytic research include:
Asymmetric Catalysis: The design of chiral metal tris(trifluoroacetate) complexes for enantioselective synthesis.
Tandem and Cascade Reactions: The development of multifunctional catalysts that can promote multiple reaction steps in a single pot, leading to more efficient and atom-economical processes.
Photoredox Catalysis: The exploration of metal tris(trifluoroacetate) complexes as photocatalysts, harnessing visible light to drive chemical transformations. researchgate.net
The following table highlights selected catalytic applications and future research directions.
| Catalytic Application | Metal Complex Type | Research Focus | Desired Outcome |
| Lewis Acid Catalysis | Silica Supported Iron Trifluoroacetate rsc.org | Heterogenization and recyclability. | Green and sustainable synthesis. rsc.org |
| C-H Functionalization | Thallium(III) Tris(trifluoroacetate) osti.gov | Exploration of other metal centers. | Safer and more efficient alkane functionalization. |
| Oxidation Reactions | Four-coordinated Co(II) Schiff base chelate complexes scispace.com | Oxygenation of alkenes. | Selective oxidation of hydrocarbons. |
| Hydrolysis Reactions | Copper complexes with amino acids scispace.com | Enhanced reaction rates. | Efficient hydrolysis under mild conditions. |
Development of Green and Sustainable Synthetic Pathways for Complexes
The principles of green chemistry are increasingly influencing the design of synthetic routes for metal complexes. Future research will prioritize the development of environmentally friendly and sustainable methods for the synthesis of metal tris(trifluoroacetate) complexes. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.
A notable approach is the use of plant extracts and other biological resources for the green synthesis of metal and metal oxide nanoparticles. rsc.orgnih.gov While not directly focused on tris(trifluoroacetate) complexes, this methodology could be adapted for their synthesis. Another strategy involves the development of solvent-free synthetic methods, such as the preparation of silica-supported iron trifluoroacetate, which serves as a recyclable catalyst for green synthesis. rsc.org
Future research in green synthesis will likely concentrate on:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and reduce energy consumption. bohrium.com
Sonochemical Synthesis: Employing ultrasound to promote the formation of metal complexes under ambient conditions.
Mechanochemistry: The use of mechanical force to drive solid-state reactions, eliminating the need for solvents.
Continuous Flow Synthesis: Developing continuous processes for the large-scale and efficient production of metal tris(trifluoroacetate) complexes.
Exploration of New Applications in Functional Materials and Nanotechnology
The unique electronic and structural properties of metal tris(trifluoroacetate) complexes make them attractive candidates for a wide range of applications in functional materials and nanotechnology. Their use as precursors for the synthesis of metal difluoride and phosphide nanoparticles is a prime example of their potential in creating advanced materials for energy storage. nih.gov
Future research will explore the incorporation of these complexes into various material platforms to impart specific functionalities. This could include:
Luminescent Materials: Designing lanthanide-based tris(trifluoroacetate) complexes with tailored emission properties for applications in sensing, imaging, and lighting.
Magnetic Materials: Synthesizing polynuclear complexes with interesting magnetic properties, such as single-molecule magnets.
Conductive Materials: Developing coordination polymers and MOFs with high electrical conductivity for use in electronic devices.
Biomedical Applications: Investigating the potential of metal tris(trifluoroacetate) complexes as therapeutic or diagnostic agents, leveraging their unique chemical properties. nih.gov
The table below outlines potential applications in functional materials and nanotechnology.
| Application Area | Material Type | Key Property | Potential Function |
| Energy Storage | Metal Difluoride/Phosphide Nanoparticles nih.gov | High surface area, controlled morphology. nih.gov | High-capacity battery electrodes. nih.gov |
| Electronics | Metal-Organic Frameworks | Electrical conductivity. | Components in sensors and circuits. |
| Spintronics | Single-Molecule Magnets | Magnetic anisotropy. | High-density information storage. |
| Biomedical | Nanoparticles | Biocompatibility, targeted delivery. | Drug delivery, bioimaging. mdpi.com |
Integration of Machine Learning and Artificial Intelligence for Complex Design and Reaction Prediction
The vast chemical space of potential metal tris(trifluoroacetate) complexes presents a significant challenge for traditional discovery methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new complexes with desired properties. nsf.govmit.edu These computational approaches can analyze large datasets of known compounds to identify structure-property relationships and predict the properties of new, yet-to-be-synthesized complexes. rsc.orgmit.edu
Future research in this area will focus on:
Developing robust ML models for predicting a wide range of properties, including catalytic activity, selectivity, and stability. researchgate.net
Generative models for the de novo design of novel metal tris(trifluoroacetate) architectures with optimized functionalities.
AI-driven reaction prediction to identify optimal synthetic routes and reaction conditions for the preparation of target complexes.
Automated synthesis platforms that integrate AI algorithms with robotic systems to accelerate the discovery and optimization of new materials.
Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of the reaction mechanisms underlying the formation and function of metal tris(trifluoroacetate) complexes is crucial for their rational design and optimization. Advanced in-situ spectroscopic techniques provide a powerful means to probe these mechanisms in real-time and under relevant reaction conditions. nist.govbohrium.com
Techniques such as in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the growth of thin films of related metal-organic frameworks, providing valuable kinetic and mechanistic information. nist.govdiva-portal.org Similarly, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be employed to study the adsorption and reaction of molecules on the surface of catalysts. researchgate.net
Future research will increasingly rely on a combination of in-situ spectroscopic methods and theoretical calculations to:
Identify and characterize reactive intermediates in catalytic cycles.
Elucidate the role of the solvent and other additives in directing the course of a reaction.
Understand the dynamic structural changes that occur in the metal complex during a reaction.
Develop detailed kinetic models based on experimental observations. researchgate.net
The application of these advanced analytical techniques will provide unprecedented insights into the fundamental chemistry of metal tris(trifluoroacetate) complexes, paving the way for the development of next-generation materials and catalysts.
Q & A
Q. How does the high acidity of TFA influence its role in peptide synthesis workflows?
TFA’s acidity (pKa ~0.23) enables efficient protonation of amino groups, facilitating cleavage of protecting groups in solid-phase peptide synthesis (SPPS) . Methodologically, a 95% TFA solution is commonly used with scavengers (e.g., triisopropylsilane) to minimize side reactions. However, residual TFA in peptides must be removed via lyophilization or reverse-phase HPLC, as it interferes with downstream assays (e.g., mass spectrometry) .
Q. What precautions are critical for handling TFA in laboratory settings?
TFA is highly corrosive and volatile. Use in a fume hood with PPE (gloves, goggles) is mandatory. Spills require neutralization with sodium bicarbonate before disposal. Storage should be in glass or PTFE containers, as TFA reacts with plastics .
Q. How does TFA enhance resolution in reverse-phase HPLC for peptide analysis?
TFA acts as an ion-pairing agent, improving peptide retention on C18 columns by masking charged residues. A 0.1% (v/v) TFA in the mobile phase is standard, but concentrations >0.1% can suppress ionization in ESI-MS. Optimization involves balancing resolution with MS compatibility .
Advanced Research Questions
Q. How can conflicting data on TFA’s environmental persistence be resolved in analytical studies?
Environmental TFA analysis faces challenges due to its high polarity and low retention in reversed-phase LC. Conflicting recovery rates (e.g., 40–90% in water matrices) arise from matrix effects. Solutions include:
- Using hydrophilic interaction liquid chromatography (HILIC) for better retention .
- Isotope dilution with -labeled TFA to correct for matrix interference .
- Validating extraction methods (e.g., solid-phase extraction with weak anion exchangers) across diverse water samples .
Q. What experimental strategies mitigate TFA-induced protein denaturation in structural biology studies?
TFA’s denaturing effects complicate NMR or X-ray crystallography. Approaches include:
Q. How does TFA’s dimer-monomer equilibrium affect its reactivity in organic synthesis?
At room temperature, TFA exists as a dimer (via hydrogen bonding), reducing its effective acidity. At 100°C, it becomes predominantly monomeric, enhancing protonation capacity. This temperature-dependent behavior impacts reaction kinetics in acylations or esterifications. Experimental design should account for this by controlling reaction temperature and using excess TFA to shift equilibrium .
Q. What are the limitations of TFA in deuterated solvent systems for NMR studies?
TFA’s and signals overlap with analyte peaks, complicating interpretation. Solutions include:
- Using deuterated TFA (TFA-d) to eliminate interference .
- Employing -decoupling techniques for NMR .
- Post-acquisition spectral subtraction of TFA signals .
Methodological Tables
Q. Table 1. Compatibility of TFA with Common Laboratory Reagents
Q. Table 2. Key Thermodynamic Properties of TFA
| Property | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Heat of Dissociation (ΔH) | 13.7 ± 0.4 kcal/mol | Gas phase, 100°C | |
| Vapor Pressure | 72.4 mmHg at 20°C | Liquid phase | |
| logP (Octanol/Water) | -0.2 | Predicted via HPLC |
Critical Analysis of Contradictory Evidence
- Environmental Persistence : While emphasizes TFA’s environmental stability, (market report) indirectly notes regulatory scrutiny due to bioaccumulation risks. Researchers must differentiate between natural TFA sources (e.g., geothermal) and anthropogenic origins using isotopic fingerprinting .
- Analytical Recovery : Discrepancies in extraction efficiency ( vs. 14) highlight the need for matrix-specific validation. For example, seawater’s high ionic strength reduces SPE recovery compared to freshwater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
